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Compound of Interest

Compound Name: Sofosbuvir impurity C

Cat. No.: B560572

A Comparative Guide to the Quantification of
Sofosbuvir Impurity C

This guide provides a comparative overview of analytical methodologies for the quantification
of impurities in Sofosbuvir, with a focus on impurities structurally related to Sofosbuvir
impurity C. The information is compiled from various studies and is intended for researchers,
scientists, and drug development professionals.

Introduction to Sofosbuvir and its Impurities

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C virus (HCV)
infection.[1][2] It is a nucleotide analog that inhibits the HCV NS5B RNA-dependent RNA
polymerase, which is essential for viral replication.[1][3][4] The chemical name for Sofosbuvir is
N-[[P(S),2'R]-2"-deoxy-2'-fluoro-2'-methyl-P-phenyl-5"-uridylyl]- L-Alanine 1-methylethyl ester,
with a chemical formula of C22H29FN309P and a molecular weight of approximately 529.5
g/mol .[1]

During the synthesis and storage of Sofosbuvir, various impurities can form, including related
substances, degradation products, and residual solvents.[1] These impurities must be
monitored and controlled to ensure the safety and efficacy of the drug product.[1][3] Regulatory
bodies like the FDA provide guidelines for the reporting, identification, and qualification of
impurities in new drug products.[5]
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Sofosbuvir impurity C is identified as propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-
dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yljmethoxy-
phenoxyphosphorylJamino]propanoate. Its molecular formula is C22H29FN309P.

Comparative Analysis of Analytical Methods

The quantification of Sofosbuvir and its impurities is predominantly carried out using reverse-
phase high-performance liquid chromatography (RP-HPLC) coupled with UV or mass
spectrometry detectors. The following tables summarize the performance of various published
methods that can be adapted for the quantification of Sofosbuvir impurity C and other related
impurities.

Table 1: Performance Comparison of HPLC Methods for Sofosbuvir and Impurity Analysis
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. . Accuracy
Method Linearity o
Analyte(s (% Precision LOD LOQ
Referenc Range
) Recovery (%RSD) (ng/mL) (ng/mL)
e (ng/mL) )
Method )
106] Sofosbuvir 160 - 480 - 1.741 0.04 0.125
Process-
related 10-30 - 0.043 0.12 0.375
impurity
Method
Sofosbuvir 20 - 100 - - - -
2[7]
Velpatasvir 10 - 50 - - - -
Method _ 102.33 -
Sofosbuvir  0.54 - 162 <2 0.054 0.135
3[8] 102.39
99.18 -
Ledipasvir 0.14 -42 <2 0.012 0.030
99.28
Method
Sofosbuvir - 99 <2 0.5 -
4[9]
Daclatasvir - 99 <2 0.075 -
Method Sofosbuvir 0.5 - 5000
_ 98 - 102 <3.8 - -
5[10] (in plasma) (ng/mL)
Velpatasvir 1.5 - 2000
_ 98 - 102 <3.8 - -
(in plasma) (ng/mL)
Table 2: Summary of Chromatographic Conditions
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Detection
Method . Flow Rate
Column Mobile Phase . Wavelength
Reference (mL/min)
(nm)
0.1%
Agilent Eclipse trifluoroacetic
Method 1[6] XDB-C18, 4.6 x acid in - 260
250 mm, 5 um water:acetonitrile
(50:50)
Hypersil C18, 4.6  Water:Acetonitril
Method 2[7] 1.0 230
x 150mm, 5pm e (30:70)
Sodium
Hypersil ODS - Phosphate buffer
Method 3[8] C18 (250 mm, (pH 1.0 260
4.6 mm, 5 ym) 3.5):Acetonitrile
(40:60)
Acetonitrile:0.02
M potassium
C18 (150 x 4.6 Hexafluorophosp
Method 4[9] 1.3 -
mm; 5 um) hate buffer
(42:58, viv), pH
2.7
Zorbax C18
Stable Bond Acetonitrile:1%
Method 5[10] (SB), C18 formic acid 0.6 MS/MS
(4.6mm id x 50 (50:50)
mm)

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in the literature for the

analysis of Sofosbuvir and its impurities.
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Method 1: RP-HPLC for Sofosbuvir and Process-Related
Impurity[7]

o Chromatographic System: Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 pm).

o Mobile Phase: A mixture of 0.1% trifluoroacetic acid in 1000 ml of water and acetonitrile in a

50:50 ratio (isocratic elution).
o Detector: UV detector set at 260.0 nm.
e Sample Preparation:

o Standard Solution: A stock solution of Sofosbuvir (160-480 ug/ml) and its process-related
impurity (10-30 pg/ml) are prepared in the mobile phase.

o Sample Solution: For bulk drug, dissolve an appropriate amount in the mobile phase. For
dosage forms, weigh and powder tablets, dissolve in mobile phase, sonicate, and filter

before injection.

Method 2: Stability-Indicating RP-HPLC for Sofosbuvir
and Velpatasvir[12]

o Chromatographic System: Spursil C18 column (250 x 4.5 mm, 5 um patrticle size).

¢ Mobile Phase: A mixture of 0.1 M potassium dihydrogen phosphate and methanol (pH 4.5,
60:40 v/v).

o Detector: Photodiode array detector at 240 nm.
o Forced Degradation Studies:
o Acid Degradation: Reflux the drug solution in 0.1 N HCl at 70°C for 6 hours.[11]

Base Degradation: Reflux the drug solution in 0.1 N NaOH at 70°C for 10 hours.[11]

o

Oxidative Degradation: Treat the drug with 30% H202 at 80°C for two days.[12]

o

[¢]

Thermal Degradation: Expose the stock solution to a temperature of 50°C for 21 days.[11]
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o Photolytic Degradation: Expose the stock solution to direct sunlight for 21 days.[11]

Experimental Workflow for Inter-laboratory
Comparison

The following diagram illustrates a typical workflow for conducting an inter-laboratory
comparison study for the quantification of a drug impurity like Sofosbuvir impurity C.
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A
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Phase 3: Data Evaluation and Reporting
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of all Data
(e.g., ANOVA, Cochran's test)

4

Evaluate Inter-laboratory Precision
and Accuracy

4

( Identify Sources of Variability j

\ 4

Prepare and Publish
Comparison Report

Click to download full resolution via product page

Caption: Workflow for an inter-laboratory comparison study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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